molecular formula C22H19N3O5 B4715620 2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

Cat. No. B4715620
M. Wt: 405.4 g/mol
InChI Key: FZJVIFQWPJAFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. This compound is commonly referred to as NBD-PEB and has been synthesized using various methods.

Scientific Research Applications

NBD-PEB has been used as a pharmacological tool in various scientific research studies. It has been shown to inhibit the activity of protein kinase C epsilon, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. NBD-PEB has also been used to study the role of protein kinase C epsilon in the development of cancer and cardiovascular diseases.

Mechanism of Action

NBD-PEB inhibits the activity of protein kinase C epsilon by binding to its regulatory domain. This prevents the activation of the enzyme and subsequently inhibits downstream signaling pathways. The inhibition of protein kinase C epsilon activity by NBD-PEB has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.
Biochemical and Physiological Effects:
NBD-PEB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C epsilon. NBD-PEB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, NBD-PEB has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

NBD-PEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. NBD-PEB is also stable and can be stored for long periods without degradation. However, NBD-PEB has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For the use of NBD-PEB in scientific research include the development of more potent and selective inhibitors of protein kinase C epsilon and the investigation of its role in the development of other diseases.

properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-21(16-7-6-8-17(15-16)25(28)29)24-20-12-5-4-11-19(20)22(27)23-13-14-30-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJVIFQWPJAFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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